N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 and a 2-(2,4-dichlorophenoxy)acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity, making it a common target in medicinal chemistry . The benzo[d][1,3]dioxol (methylenedioxyphenyl) group enhances lipophilicity and may influence receptor binding, while the 2,4-dichlorophenoxy substituent is associated with antimicrobial and anticancer properties in related compounds .
Synthesis of analogous 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazides with carbon disulfide or thiols, followed by nucleophilic substitution or amidation (e.g., coupling acetamides via oxalyl chloride-mediated reactions, as described in ) .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O5/c19-11-2-4-13(12(20)7-11)25-8-16(24)21-18-23-22-17(28-18)6-10-1-3-14-15(5-10)27-9-26-14/h1-5,7H,6,8-9H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLDMIRKWCOUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives (such as esters or anhydrides) under dehydrating conditions, typically using reagents like phosphorus oxychloride (POCl₃).
Coupling of the Dichlorophenoxy Acetamide Group: The final step involves the coupling of the oxadiazole intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives, using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, a series of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide have shown promising results in inhibiting cancer cell proliferation. In particular, these compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines, demonstrating a potential mechanism of action through the induction of apoptosis in malignant cells .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This property is particularly valuable in the development of new antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Research has indicated that these compounds can potentially protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Herbicidal Activity
The dichlorophenoxy group present in the compound suggests potential applications as a herbicide. Research indicates that derivatives containing this moiety can effectively control various weed species by disrupting their growth processes. The selectivity and efficacy of such compounds can be optimized for use in agricultural settings .
Plant Growth Regulation
In addition to herbicidal properties, there is interest in the use of this compound as a plant growth regulator. Studies have shown that certain analogs can enhance growth parameters such as root development and flowering time in various plant species. This application could lead to improved agricultural yields and more efficient crop management strategies .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The benzo[d][1,3]dioxole moiety could be involved in binding interactions, while the oxadiazole ring might participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Core Heterocycle Influence: The 1,3,4-oxadiazole ring (target compound, ) is associated with diverse bioactivity, including anticancer and antimicrobial effects, while thiadiazole () and benzothiazole () derivatives exhibit distinct selectivity profiles . Substitution at position 2 (e.g., acetamide vs. sulfanyl) significantly impacts toxicity and potency. For example, sulfanyl derivatives () show lower cytotoxicity than dichlorophenoxy-containing analogs .
Substituent Effects: The 2,4-dichlorophenoxy group (target compound, ) is linked to enhanced anticancer activity compared to mono-chlorinated or non-halogenated analogs. reports an IC₅₀ of 2.46 µg/mL against HepG2 cells for a 2,4-dichlorophenyl oxadiazole derivative . Benzo[d][1,3]dioxol-5-ylmethyl (target compound) and benzylthio () groups improve membrane permeability but may reduce selectivity in plant models .
Bioactivity Trends: Anticancer: Dichlorophenoxy and fluorophenoxy substituents () correlate with nanomolar to low-micromolar IC₅₀ values in cancer cell lines, suggesting the target compound may exhibit similar potency . Antimicrobial: Sulfanyl-acetamide derivatives () demonstrate broad-spectrum activity (MIC 6.25–25 µg/mL), while benzothiazole hybrids () show specificity against Gram-positive bacteria .
Toxicity and Selectivity
Table 2: Toxicity Profiles of Selected Analogues
- The 2,4-dichlorophenoxy group may confer higher cytotoxicity (as seen in and ), whereas sulfanyl and benzothiazole derivatives exhibit improved safety margins .
Q & A
Q. Why might similar compounds exhibit divergent antimicrobial activity in different studies?
- Methodology : Variations in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) and culture conditions (aerobic vs. anaerobic) significantly impact results. Standardize protocols using CLSI guidelines and report MIC values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
